molecular formula C6H10F3N B13415507 rac-(1R,2S)-2-(trifluoromethyl)cyclopentan-1-amine

rac-(1R,2S)-2-(trifluoromethyl)cyclopentan-1-amine

Cat. No.: B13415507
M. Wt: 153.15 g/mol
InChI Key: CPYZHYSCBMUTQT-CRCLSJGQSA-N
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Description

rac-(1R,2S)-2-(trifluoromethyl)cyclopentan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a cyclopentane ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-(trifluoromethyl)cyclopentan-1-amine typically involves the following steps:

    Cyclopentane Derivative Formation: Starting with a suitable cyclopentane derivative, such as cyclopentanone, the trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.

    Amination: The introduction of the amine group can be achieved through reductive amination, where the ketone or aldehyde intermediate is reacted with an amine source (e.g., ammonia or an amine) in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-(trifluoromethyl)cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(trifluoromethyl)cyclopentan-1-amine would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(trifluoromethyl)cyclopentan-1-amine: The non-racemic form of the compound.

    2-(trifluoromethyl)cyclopentan-1-amine: Lacks the chiral center.

    Cyclopentan-1-amine: Lacks the trifluoromethyl group.

Uniqueness

rac-(1R,2S)-2-(trifluoromethyl)cyclopentan-1-amine is unique due to the presence of both a trifluoromethyl group and a chiral center, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C6H10F3N

Molecular Weight

153.15 g/mol

IUPAC Name

(1R,2S)-2-(trifluoromethyl)cyclopentan-1-amine

InChI

InChI=1S/C6H10F3N/c7-6(8,9)4-2-1-3-5(4)10/h4-5H,1-3,10H2/t4-,5+/m0/s1

InChI Key

CPYZHYSCBMUTQT-CRCLSJGQSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](C1)N)C(F)(F)F

Canonical SMILES

C1CC(C(C1)N)C(F)(F)F

Origin of Product

United States

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